molecular formula C14H16ClF2N3S B610510 (R)-Nepicastat HCl

(R)-Nepicastat HCl

Cat. No.: B610510
M. Wt: 331.8 g/mol
InChI Key: DIPDUAJWNBEVOY-HNCPQSOCSA-N
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Description

Overview of Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition in Biological Systems

Dopamine β-hydroxylase is a copper-containing monooxygenase enzyme that catalyzes the final step in the synthesis of norepinephrine (B1679862) from dopamine. scbt.comwikipedia.org This conversion is a fundamental process within the catecholamine biosynthesis pathway, occurring in the synaptic vesicles of noradrenergic neurons. patsnap.com The substrates for this reaction are dopamine, ascorbic acid (vitamin C), and molecular oxygen, yielding norepinephrine, dehydroascorbate, and water. wikipedia.org

Inhibition of DBH leads to a decrease in the production of norepinephrine and a subsequent increase in the levels of its precursor, dopamine. patsnap.com This shift in the balance of these crucial neurotransmitters can influence a wide range of physiological functions regulated by the sympathetic nervous system. patsnap.com Researchers have explored DBH inhibition as a strategy to modulate sympathetic tone, which has implications for conditions characterized by sympathetic overactivity. sci-hub.se The inhibition of DBH can be either reversible or irreversible, with direct inhibitors binding to the enzyme's active site to prevent the hydroxylation of dopamine. scbt.compatsnap.com

Stereochemical Context: The R-Enantiomer of Nepicastat (B1663631)

The stereochemistry of Nepicastat is a critical determinant of its biological activity. The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-Nepicastat and (S)-Nepicastat. allfordrugs.comresearchgate.net Research has shown that the (R)-enantiomer, (R)-Nepicastat, is a potent inhibitor of both bovine and human dopamine-β-hydroxylase. selleckchem.com

In comparative studies, (R)-Nepicastat has demonstrated significant potency. For instance, (R)-Nepicastat produces concentration-dependent inhibition of bovine and human dopamine-β-hydroxylase activity in vitro. selleckchem.com While both enantiomers exhibit inhibitory activity, the (R)-enantiomer is recognized for its high potency and selectivity. selleckchem.comnih.gov The specific three-dimensional arrangement of the atoms in the (R)-enantiomer allows for a more favorable interaction with the active site of the DBH enzyme. allfordrugs.com

Table 1: Inhibitory Concentration (IC50) of Nepicastat Enantiomers against Dopamine β-Hydroxylase

Compound IC50 (Bovine DBH) IC50 (Human DBH)
(R)-Nepicastat 25.1 nM 18.3 nM
Nepicastat (racemic) 8.5 ± 0.8 nM 9.0 ± 0.8 nM

Data sourced from multiple studies. selleckchem.comnih.gov

Historical Perspective of DBH Inhibitor Research Relevant to (R)-Nepicastat HCl

The quest for effective inhibitors of dopamine β-hydroxylase has a long history, driven by the desire to understand and modulate the sympathetic nervous system. For many years, dopamine was considered merely a precursor to the more prominent catecholamines, norepinephrine and adrenaline. researchgate.net However, research beginning in the late 1950s established dopamine as an important neurotransmitter in its own right. researchgate.net

Early research into DBH inhibitors included compounds like disulfiram (B1670777) and fusaric acid, which were found to chelate the copper ions essential for the enzyme's catalytic activity. scbt.com While these early inhibitors demonstrated the feasibility of targeting DBH, they often lacked specificity and were associated with various side effects. wikipedia.org

The development of more selective and potent inhibitors, such as Nepicastat, represented a significant advancement in the field. nih.gov Nepicastat was identified as a novel, potent, and selective inhibitor of DBH, capable of oral activity. nih.govmedchemexpress.com This paved the way for more targeted investigations into the physiological consequences of DBH inhibition. The recognition of the differential potency of its enantiomers led to the focused study of this compound as a more refined research tool. selleckchem.comnih.gov This progression from broad-spectrum agents to highly selective, stereochemically defined molecules like this compound illustrates the evolution of research in this area, aiming for greater precision in modulating the catecholamine pathway. sci-hub.se

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUAJWNBEVOY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Enzymatic Mechanisms of Action

Dopamine (B1211576) β-Hydroxylase as the Primary Target

Enzymatic Conversion of Dopamine to Norepinephrine (B1679862)

Dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase, is a crucial enzyme in the catecholamine synthesis pathway. wikipedia.orgnih.gov Its primary function is to catalyze the hydroxylation of dopamine to form norepinephrine. wikipedia.orgnih.govnih.gov This reaction is a vital step in the biosynthesis of norepinephrine, a key neurotransmitter in the sympathetic and central nervous systems. wikipedia.org DBH is a copper-containing oxygenase, requiring molecular oxygen and ascorbate (B8700270) (vitamin C) as a cofactor to carry out its catalytic activity. wikipedia.orgnih.gov The enzyme is primarily located within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla. wikipedia.orgnih.gov This localization means that norepinephrine is synthesized directly within the vesicles where it is stored before release. wikipedia.org

The enzymatic mechanism involves the binding of dopamine, oxygen, and ascorbate to the enzyme's active site. wikipedia.org The copper ions within the active site are essential for the catalytic process, cycling between oxidized (Cu²⁺) and reduced (Cu⁺) states to facilitate the transfer of an electron required for the hydroxylation of dopamine. A deficiency in DBH activity, whether due to genetic factors or inhibition, leads to a decrease in norepinephrine and a subsequent increase in dopamine levels. rndsystems.commedlink.com

Specificity and Potency of (R)-Nepicastat HCl as a DBH Inhibitor

This compound is a potent and highly selective inhibitor of dopamine β-hydroxylase. rndsystems.comselleckchem.com Its primary mechanism of action is the direct inhibition of DBH, thereby blocking the conversion of dopamine to norepinephrine. rndsystems.comnih.gov This leads to a reduction in norepinephrine levels and an accumulation of dopamine in tissues and plasma. rndsystems.comselleckchem.com

Research has demonstrated the high selectivity of this compound for DBH over a range of other enzymes and neurotransmitter receptors. rndsystems.comselleckchem.com Studies have shown it has negligible affinity for at least twelve other enzymes and thirteen different neurotransmitter receptors, highlighting its specific action on DBH. selleckchem.comselleckchem.com This selectivity is a key characteristic that distinguishes it from less specific DBH inhibitors. The potency of this compound is evidenced by its low nanomolar inhibition constants. rndsystems.comselleckchem.comnih.gov

Quantitative Inhibition Kinetics

In Vitro Inhibition Constants (IC50) for Mammalian DBH

The inhibitory potency of this compound has been quantified through in vitro studies measuring its half-maximal inhibitory concentration (IC50) against mammalian DBH. These studies consistently demonstrate its high affinity for the enzyme.

Reported IC50 values for this compound are:

Pharmacological Profile in Preclinical Research Models

Modulation of Catecholamine Homeostasis in Animal Models

(R)-Nepicastat HCl has been shown to dose-dependently alter the balance of catecholamines in various animal models, including rats and dogs. nih.govup.pt This modulation is a direct consequence of its inhibitory action on dopamine (B1211576) β-hydroxylase. nih.gov

Effects on Norepinephrine (B1679862) and Dopamine Levels in Central Nervous System Tissues

In preclinical studies, administration of nepicastat (B1663631) has consistently demonstrated an impact on catecholamine levels within the central nervous system (CNS). In spontaneously hypertensive rats (SHRs), oral administration of nepicastat led to a dose-dependent decrease in norepinephrine content and a corresponding increase in dopamine content in the cerebral cortex. nih.govmedchemexpress.com At the highest dose studied in one experiment, the decrease in tissue norepinephrine in the cerebral cortex of SHRs was 42%. nih.gov Similarly, in beagle dogs, nepicastat treatment resulted in a significant reduction of norepinephrine and an increase in dopamine and the dopamine/norepinephrine ratio in the cerebral cortex. biocrick.comapexbt.com

Microdialysis studies in freely moving rats have further elucidated these effects, showing that nepicastat reduces norepinephrine release in the medial prefrontal cortex and the nucleus accumbens. nih.gov Concurrently, it increases dopamine release specifically in the medial prefrontal cortex. nih.gov This region-specific increase in dopamine is a key finding in understanding the compound's neuropharmacological profile.

Effects on Norepinephrine and Dopamine Levels in Peripheral Tissues (e.g., Cardiovascular, Adrenal Glands)

The effects of this compound on catecholamine levels are also prominent in peripheral tissues. In SHRs, the compound produced dose-dependent decreases in norepinephrine and increases in dopamine in the mesenteric or renal artery and the left ventricle. nih.govmedchemexpress.commedchemexpress.com For instance, at a dose of 30 mg/kg, nepicastat produced significantly greater changes in norepinephrine and dopamine content in the mesenteric artery and left ventricle compared to its R-enantiomer. nih.gov

In beagle dogs, administration of nepicastat also led to dose-dependent decreases in norepinephrine and increases in dopamine in the artery and left ventricle. nih.gov At the highest dose, norepinephrine decreases in the artery and left ventricle were 88% and 91%, respectively. nih.gov Furthermore, a 15-day study in beagle dogs showed significant decreases in plasma norepinephrine concentrations and increases in plasma dopamine concentrations. nih.gov

Research in rats has also focused on the adrenal glands, a primary site of catecholamine synthesis. Nepicastat administration (30 mg/kg, p.o.) significantly reduced DBH activity in the adrenal glands, leading to substantial reductions in norepinephrine and epinephrine (B1671497) tissue levels and a marked increase in dopamine levels and the dopamine/norepinephrine tissue ratio. nih.govresearchgate.net Similar modulatory effects on norepinephrine and dopamine levels were observed in the left ventricle and kidney. nih.govresearchgate.net

Animal ModelTissueEffect on NorepinephrineEffect on DopamineReference
Spontaneously Hypertensive RatsCerebral CortexDecreaseIncrease nih.govmedchemexpress.com
Spontaneously Hypertensive RatsMesenteric/Renal ArteryDecreaseIncrease nih.govmedchemexpress.commedchemexpress.com
Spontaneously Hypertensive RatsLeft VentricleDecreaseIncrease nih.govmedchemexpress.commedchemexpress.com
Beagle DogsCerebral CortexDecreaseIncrease nih.govbiocrick.comapexbt.com
Beagle DogsArteryDecreaseIncrease nih.gov
Beagle DogsLeft VentricleDecreaseIncrease nih.gov
Beagle DogsPlasmaDecreaseIncrease nih.gov
RatsAdrenal GlandsDecreaseIncrease nih.govresearchgate.net
RatsLeft VentricleDecreaseIncrease nih.govresearchgate.net
RatsKidneyDecreaseIncrease nih.govresearchgate.net
Mice (PTSD model)Adrenal GlandDecreaseIncrease up.pt
Mice (PTSD model)PlasmaDecreaseNo significant change up.pt
Mice (PTSD model)Prefrontal CortexDecreaseNot reported up.pt

Neuropharmacological Investigations in Rodent Models

Impact on Dopaminergic System Dynamics

Studies using in vivo microdialysis in rats have revealed that nepicastat not only increases basal dopamine release in the medial prefrontal cortex but also potentiates the effects of psychostimulants. nih.gov Specifically, it markedly enhanced the extracellular dopamine accumulation induced by cocaine and amphetamine in the medial prefrontal cortex, but not in the nucleus accumbens. nih.gov This suggests a region-specific enhancement of dopaminergic activity.

Further investigations have indicated that this potentiation of dopamine release is linked to the reduction in norepinephrine. nih.gov The suppression of norepinephrine synthesis and release by nepicastat is thought to remove the inhibitory influence of α2-adrenoceptors on dopamine terminals in the medial prefrontal cortex. nih.gov This hypothesis is supported by the finding that the α2-adrenoceptor agonist clonidine (B47849) suppressed the extracellular dopamine accumulation produced by nepicastat alone or in combination with psychostimulants. nih.gov

Modulation of Neurotransmitter Release and Accumulation

The primary mechanism by which this compound modulates neurotransmitter release is through the inhibition of DBH, which directly curtails the synthesis of norepinephrine from dopamine. nih.gov This leads to an accumulation of dopamine in presynaptic terminals and a subsequent increase in its release, particularly in brain regions like the medial prefrontal cortex. nih.govresearchgate.net

Research has demonstrated that the increase in extracellular dopamine produced by nepicastat is prevented by noradrenergic denervation, indicating that the compound enhances dopamine release from noradrenergic terminals. researchgate.net This suggests a complex interplay where the inhibition of norepinephrine synthesis within noradrenergic neurons leads to an overflow and release of the precursor, dopamine.

Distribution and Penetration in Experimental Biological Systems

The effectiveness of this compound in modulating CNS catecholamine levels is contingent upon its ability to cross the blood-brain barrier. Preclinical studies have confirmed that nepicastat is orally bioavailable and can penetrate the CNS. rndsystems.commedchemexpress.commedchemexpress.commedchemexpress.com This is evidenced by the observed changes in norepinephrine and dopamine levels in the cerebral cortex of both rats and dogs following oral administration. nih.gov

While specific quantitative data on brain tissue concentrations are not extensively detailed in the provided context, the consistent and significant effects on central catecholamine homeostasis serve as strong indirect evidence of its ability to distribute into and penetrate the CNS. In contrast, newer DBH inhibitors have been developed with the specific aim of being peripherally selective, meaning they exert minimal effects on CNS catecholamine levels, highlighting the brain-penetrant nature of nepicastat. acs.orgcapes.gov.br

Blood-Brain Barrier Permeability in Preclinical Species

This compound has been shown in multiple preclinical studies to cross the blood-brain barrier (BBB). core.ac.ukmedchemexpress.commedchemexpress.comnih.gov This characteristic differentiates it from other dopamine-β-hydroxylase (DβH) inhibitors, such as etamicastat, which was developed to have more limited access to the brain. google.comsci-hub.se The ability of nepicastat to penetrate the central nervous system is a significant aspect of its pharmacological profile, as it allows the compound to exert its effects on both central and peripheral DβH. core.ac.uknih.govnih.gov

Evidence of its central activity following BBB penetration comes from studies in spontaneously hypertensive rats (SHRs), where oral administration of nepicastat resulted in altered catecholamine levels in the cerebral cortex. medchemexpress.comselleckchem.com Specifically, it produced dose-dependent decreases in noradrenaline content and increases in dopamine content within this brain region. medchemexpress.comselleckchem.com Further research in a mouse model of post-traumatic stress disorder (PTSD) indicated that nepicastat reduced noradrenaline levels in the prefrontal cortex. nih.gov This study also suggested a possible preferential distribution within the brain, as no significant changes in catecholamine levels were observed in the hippocampus or amygdala. nih.gov The central nervous system penetration of nepicastat has been associated with potential CNS-related effects. core.ac.uknih.gov

Tissue Distribution Studies in Animal Models

Tissue distribution of this compound has been inferred through the measurement of its pharmacological effects—namely the modulation of catecholamine levels—in various organs and plasma of preclinical animal models. These studies indicate that the compound distributes to cardiovascular, renal, and central nervous system tissues.

In spontaneously hypertensive rats (SHRs), oral administration of nepicastat demonstrated a dose-dependent effect on catecholamine concentrations in several tissues. selleckchem.com Effects were noted in the vasculature (mesenteric or renal artery), the heart (left ventricle), and the brain (cerebral cortex), signifying the compound's distribution to these sites. medchemexpress.commedchemexpress.comselleckchem.com

Studies in beagle dogs also confirmed systemic distribution. After administration, nepicastat led to a dose-dependent reduction in the noradrenaline to dopamine ratio in the kidney, renal artery, and left ventricle. sci-hub.seselleckchem.com In a mouse model of PTSD, treatment with nepicastat resulted in decreased DβH activity in the adrenal gland and reduced catecholamine levels in plasma and various tissues, further confirming its broad distribution. nih.gov

The following tables summarize the observed effects of this compound on catecholamine levels in different tissues across preclinical species, which is indicative of the compound's distribution.

Table 1: Tissue Distribution of this compound as Indicated by Catecholamine Modulation in Spontaneously Hypertensive Rats (SHRs)

Species Tissue Effect on Noradrenaline Effect on Dopamine Reference
Rat (SHR) Artery (Mesenteric/Renal) Decrease Increase medchemexpress.comselleckchem.com
Rat (SHR) Left Ventricle Decrease Increase medchemexpress.comselleckchem.com
Rat (SHR) Cerebral Cortex Decrease Increase medchemexpress.comselleckchem.com

Table 2: Tissue Distribution of this compound as Indicated by Catecholamine Modulation in Dogs and Mice

Species Tissue Effect on Noradrenaline Effect on Dopamine Reference
Dog (Beagle) Kidney Decrease Increase sci-hub.seselleckchem.com
Dog (Beagle) Renal Artery Decrease Increase sci-hub.seselleckchem.com
Dog (Beagle) Left Ventricle Decrease Increase sci-hub.seselleckchem.com
Mouse Prefrontal Cortex Decrease Not Reported nih.gov
Mouse Adrenal Gland Catecholamine Decrease Catecholamine Decrease nih.gov

Application in Preclinical Disease Modeling

Cardiovascular System Models

Studies in cardiovascular models have been a cornerstone of Nepicastat (B1663631) research, exploring its ability to modulate sympathetic nervous system activity, which is often overactive in conditions like hypertension and heart failure. ebi.ac.uk

The Spontaneously Hypertensive Rat (SHR) is a widely used model for essential hypertension. In these models, Nepicastat administration leads to dose-dependent decreases in mean arterial blood pressure without causing reflex tachycardia. frontiersin.org This antihypertensive effect is associated with a significant decrease in renal vascular resistance and an increase in renal blood flow. frontiersin.orgdntb.gov.ua

Biochemically, Nepicastat produces significant, dose-dependent changes in catecholamine levels within key cardiovascular and neural tissues. nih.govsemanticscholar.org It decreases the content of noradrenaline while increasing the content of its precursor, dopamine (B1211576), in the mesenteric artery, left ventricle, and cerebral cortex. ebi.ac.ukdntb.gov.uanih.gov The (R)-enantiomer, (R)-Nepicastat, was found to be approximately two to three times less potent than the racemic Nepicastat in producing these effects on catecholamine content in the mesenteric artery and left ventricle of SHRs. ebi.ac.uk

Structurally, both acute and chronic administration of Nepicastat has been shown to decrease the intraventricular septal thickness in SHR rats, suggesting a beneficial effect on cardiac hypertrophy. marquette.eduwikipedia.org

Table 1: Effects of Nepicastat in Spontaneously Hypertensive Rat (SHR) Models

ParameterObserved EffectSupporting Evidence
Mean Arterial Blood PressureDose-dependent decrease frontiersin.org
Heart RateNo reflex tachycardia observed frontiersin.org
Tissue Noradrenaline Levels (Artery, Left Ventricle, Cortex)Dose-dependent decrease ebi.ac.ukdntb.gov.uasemanticscholar.orgnih.gov
Tissue Dopamine Levels (Artery, Left Ventricle, Cortex)Dose-dependent increase ebi.ac.ukdntb.gov.uasemanticscholar.orgnih.gov
Renal Vascular ResistanceSignificant decrease frontiersin.orgdntb.gov.ua
Renal Blood FlowTendency to increase frontiersin.orgdntb.gov.ua
Intraventricular Septal ThicknessDecrease with acute and chronic administration marquette.eduwikipedia.org

Research in canine models has provided further evidence for the cardiovascular effects of Nepicastat. In dogs with chronic heart failure induced by intracardiac pacing, Nepicastat treatment was shown to prevent progressive left ventricular dysfunction and remodeling. dntb.gov.uaresearchgate.netaginganddisease.org

Similar to the findings in SHR models, administration to beagle dogs resulted in dose-dependent decreases in noradrenaline and increases in dopamine levels in the artery, left ventricle, and cerebral cortex. ebi.ac.uk Significant changes were also observed in plasma, with decreased concentrations of noradrenaline and increased concentrations of dopamine. ebi.ac.uk Furthermore, in normal dogs, Nepicastat was found to blunt the positive chronotropic (heart rate) and pressor (blood pressure) responses to tyramine (B21549), an agent that stimulates norepinephrine (B1679862) release. frontiersin.org These findings suggest that Nepicastat effectively modulates sympathetic drive to cardiovascular tissues in larger animal models. frontiersin.org

Table 2: Key Research Findings of Nepicastat in Canine Cardiovascular Models

ModelKey FindingReference
Chronic Heart FailurePrevents progressive left ventricular dysfunction and remodeling. dntb.gov.uaresearchgate.netaginganddisease.org
Normal Beagle DogsProduces dose-dependent decreases in tissue noradrenaline and increases in tissue dopamine. ebi.ac.uk
Normal Beagle DogsDecreases plasma noradrenaline and increases plasma dopamine. ebi.ac.uk
Normal DogsBlunts the heart rate and blood pressure response to tyramine. frontiersin.org

Studies in Spontaneously Hypertensive Rat (SHR) Models

Neuropsychiatric and Addiction-Related Models

By inhibiting DBH, Nepicastat alters the balance of dopamine and norepinephrine in the brain, a mechanism relevant to several neuropsychiatric and addiction-related disorders.

Nepicastat has been investigated as a potential pharmacotherapy for cocaine addiction. nih.gov Studies in rat models show that it can attenuate multiple facets of cocaine-seeking behavior. nih.gov It has been found to block the reinstatement of cocaine seeking that is primed by cocaine itself. ebi.ac.uknih.gov

Further research demonstrates that Nepicastat also attenuates relapse-like behavior triggered by drug-associated cues and by stressors like footshock and yohimbine. nih.gov Importantly, it significantly lowers the breakpoint for cocaine self-administration on a progressive ratio schedule, indicating a reduction in the motivation to work for the drug. semanticscholar.orgnih.gov This effect appears specific to the drug reward, as Nepicastat did not reduce breakpoint responding for natural rewards like food or sucrose. nih.gov Moreover, it potentiates the stimulus effects of cocaine without producing cocaine-like effects on its own. researchgate.netaginganddisease.org

Table 3: Effects of Nepicastat on Cocaine-Seeking Behaviors in Rodent Models

Behavioral ParadigmEffect of NepicastatReference
Cocaine-Primed ReinstatementAbolished nih.gov
Cue-Induced ReinstatementAttenuated semanticscholar.orgnih.gov
Stress-Induced Reinstatement (Footshock, Yohimbine)Attenuated semanticscholar.orgnih.gov
Progressive Ratio Responding for CocaineReduced breakpoint nih.gov
Progressive Ratio Responding for Natural Rewards (Food, Sucrose)No effect on breakpoint nih.gov

The role of norepinephrine in fear and stress is well-established, making DBH inhibition a logical target for conditions like post-traumatic stress disorder (PTSD). nih.gov In a mouse model of PTSD induced by electric shocks, treatment with Nepicastat was shown to decrease the persistence of traumatic contextual memories, as measured by a reduction in freezing behavior when animals were re-exposed to the traumatic context. nih.gov This was accompanied by a decrease in anxiety-like behavior in the elevated plus maze test. nih.gov

Mechanistically, these behavioral effects were associated with a reduction in norepinephrine and adrenaline levels in the adrenal gland, heart, liver, and plasma of the PTSD-model mice. nih.gov Interestingly, Nepicastat treatment also led to an increase in the hippocampal mRNA expression of Npas4 and Bdnf, genes implicated in neuronal regulation and the potential replacement of traumatic memories with neutral ones. nih.govwikipedia.org These findings suggest that by modulating sympathetic hyperactivity, Nepicastat can interfere with the recall and persistence of traumatic memories. nih.gov

Investigation in Models of Substance-Seeking Behavior (e.g., Cocaine)

Neuro-Immune Axis Modulation

Emerging research indicates that Nepicastat can influence the interplay between the nervous and immune systems. In a study using Spontaneously Hypertensive Rats (SHRs), Nepicastat administration was found to decrease the infiltration of macrophages and B cells in the heart tissue, suggesting a localized anti-inflammatory effect in the context of hypertension. marquette.eduwikipedia.org

Further evidence of neuro-immune modulation comes from a model of infectious disease. In mice with Clostridioides difficile infection (CDI), a condition characterized by a hyperinflammatory response, treatment with Nepicastat substantially reduced mortality. nih.gov This finding suggests that norepinephrine, the production of which is inhibited by Nepicastat, is a primary mediator of the sympathetic nervous system's role in driving the pathological inflammatory response during the infection. nih.gov The hypothalamus, a key part of the stress system, can be activated by inflammatory signals like cytokines, highlighting the bidirectional communication in the neuro-immune axis that can be targeted by DBH inhibition. frontiersin.org

Studies in Murine Colitis Models

(R)-Nepicastat HCl's role in modulating intestinal inflammation has been investigated in various mouse models of colitis. Research indicates that the inhibition of dopamine β-hydroxylase (DBH) by nepicastat can have a therapeutic effect in a T cell adoptive transfer chronic mouse colitis model. researchgate.net This effect is attributed to the modulation of the neuro-immune axis, suggesting that altering neurotransmitter levels can protect against the progression of intestinal inflammation. researchgate.net

Further studies using dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis and 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis have also been conducted to understand the effects of DBH inhibition on mucosal ulceration and disease severity. researchgate.net In a model of Clostridioides difficile infection (CDI), oral administration of nepicastat was found to significantly reduce mortality and slightly but significantly mitigate weight loss in mice. nih.gov These findings point towards norepinephrine as a key mediator in the pathology of CDI, as inhibiting its synthesis with nepicastat conferred protection. nih.gov

Interactions with Inflammatory Processes in Research Settings

The sympathetic nervous system (SNS) is understood to play a role in inflammatory responses. nih.gov Research into this compound's interaction with inflammatory processes has focused on its ability to inhibit norepinephrine synthesis. nih.gov In the context of C. difficile infection, the inhibition of DBH by nepicastat, which blocks the conversion of dopamine to norepinephrine, led to reduced mortality and disease severity. nih.gov This suggests that norepinephrine signaling contributes to the hyperinflammatory response seen in severe CDI. nih.gov Interestingly, while nepicastat administration decreased systolic blood pressure in spontaneously hypertensive rats, it also led to an increase in the infiltration of macrophages and B cells in the heart tissue. biorxiv.orgresearchgate.net

Exploration of Off-Target Interactions in Research

Investigation of Acetylcholinesterase Inhibition

Intriguing off-target effects of nepicastat have been identified, including its interaction with acetylcholinesterase (AChE). mdpi.comnih.gov Studies have shown that nepicastat can inhibit the activity of this enzyme. mdpi.comnih.gov This interaction was explored because of the known high correlation between DBH and AChE activity. mdpi.com The inhibitory effect of nepicastat on AChE was determined using in vitro spectrophotometric methods. mdpi.com However, it's important to note that nepicastat displayed a high degree of selectivity for DBH, with negligible affinity for a range of other enzymes, including acetyl CoA synthetase and protein kinase C. google.com

Assessment of Antimicrobial Properties in In Vitro Systems

Nepicastat has also been assessed for its antimicrobial capabilities. In vitro studies have demonstrated that the compound exhibits weak antimicrobial potency against selected bacterial strains. mdpi.comnih.gov The test microorganisms included both Gram-negative strains, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. mdpi.com While an effect was observed, it was characterized as weak. mdpi.comnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Academic Synthetic Routes to (R)-Nepicastat HCl

The synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at the C2 position of the tetrahydronaphthalene ring. The chiral 2-aminotetraline framework is a key structural unit found in several biologically active agents, making its enantioselective synthesis a topic of considerable interest. acs.orgub.edunih.gov

Academic and industrial efforts have focused on asymmetric methods to generate the required chiral amine precursor, (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, in high enantiomeric purity.

Asymmetric Hydrogenation: A prominent strategy involves the transition metal-catalyzed asymmetric hydrogenation of N-acyl enamides derived from the corresponding β-tetralone. ub.edunih.gov Iridium complexes featuring chiral ligands, such as P-stereogenic phosphino-oxazolines (MaxPHOX) and phosphite-oxazolines, have demonstrated high efficacy in reducing cyclic enamides to the desired chiral amines with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov These methods provide an efficient route to key intermediates like 2-aminotetralines. acs.orgnih.gov

Chiral Auxiliary-Mediated Reduction: Patent literature describes a stereoselective reduction of the precursor tetralone, 5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one. google.com This method employs a chiral reducing agent formed from lithium aluminum hydride (LAH) and the chiral auxiliary (-)-(1R,2S)-N-methylephedrine. This approach yields the chiral (R)-alcohol, a direct precursor that can be converted to the required (S)-amine via activation and nucleophilic substitution with inversion of configuration. google.com

Biocatalytic Transamination: Modern chemoenzymatic strategies utilize ω-transaminase variants to perform asymmetric amination of prochiral tetralones. researchgate.netalmacgroup.com These enzymes can selectively produce either the (R)- or (S)-enantiomer of the amine from the ketone, offering a sustainable and highly selective synthetic route. researchgate.netalmacgroup.com

The synthesis of the (S)-enantiomer of Nepicastat (B1663631), as well as racemic mixtures, is crucial for research to understand the stereochemical requirements of the DBH enzyme. The (S)-enantiomer is significantly more potent than the (R)-enantiomer. google.com The synthesis follows similar routes to the (R)-enantiomer, but either starts with the opposite enantiomer of the chiral precursor or involves separation of the final racemic product using techniques like chiral High-Performance Liquid Chromatography (HPLC). vulcanchem.com

Table 1: Comparison of Inhibitory Potency of Nepicastat Enantiomers This table is interactive. Click on headers to sort.

Compound Enantiomer IC₅₀ vs. Bovine DBH (nM) IC₅₀ vs. Human DBH (nM) Reference
Nepicastat (S) 8.5 ± 0.8 9.0 ± 0.8 google.com
(R)-Nepicastat (R) 25.1 ± 0.6 18.3 ± 0.6 google.com

Stereoselective Synthesis Approaches

Design and Synthesis of Novel DBH Inhibitors Based on Nepicastat Core

The ability of Nepicastat to cross the blood-brain barrier, leading to central nervous system effects, prompted the design of new analogues with improved peripheral selectivity. medchemexpress.commedchemexpress.comnih.gov The goal was to develop potent DBH inhibitors that act primarily in the periphery for applications in cardiovascular diseases. acs.orgmedchemexpress.com

A key strategy to limit brain penetration involved modifying the lipophilic tetrahydronaphthalene moiety of Nepicastat. medchemexpress.commedchemexpress.com Researchers designed and synthesized a novel series of inhibitors by replacing the 5,7-difluorotetralin group with a more polar 6,8-difluorochroman-3-yl moiety. acs.orgmedchemexpress.com This modification aimed to reduce the compound's ability to cross the blood-brain barrier while retaining high affinity for the DBH enzyme. This effort led to the discovery of Etamicastat (BIA 5-453), a potent and peripherally selective DBH inhibitor. medchemexpress.commedchemexpress.comnih.gov

The imidazolethione core is a critical pharmacophore for DBH inhibition. In the development of peripherally selective agents, extensive derivatization of this scaffold was explored. acs.orgmedchemexpress.com Researchers synthesized a series of N-substituted chromanyl imidazolethiones, varying the substituents on the chroman ring and the length and nature of the side chain at the C5 position of the imidazolethione ring. The primary aminoethyl side chain was found to be optimal for potent DBH inhibition. acs.orgmedchemexpress.com

Table 2: Selected Peripherally Selective DBH Inhibitors Based on the Nepicastat Core This table is interactive. You can filter the data by entering values in the search boxes below the column headers.

Compound ID Core Structure Modification Key Features Resulting Compound Reference
BIA 5-453 Replaced difluorotetralin with difluorochroman Potent and peripherally selective DBH inhibitor Etamicastat acs.orgmedchemexpress.com
54 (R)-1-(6,8-difluorochroman-3-yl) group Showed high potency and did not affect noradrenaline levels in the brain (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride acs.orgmedchemexpress.commedchemexpress.com

Modifications for Peripheral Selectivity

Structure-Activity Relationship (SAR) Analysis of Nepicastat Analogues

Systematic SAR studies were conducted on the novel chromanyl imidazolethione-based inhibitors to understand the structural requirements for potent and selective DBH inhibition. acs.orgmedchemexpress.com

The key findings from the SAR analysis include:

Stereochemistry: Similar to Nepicastat, the (R)-configuration at the C3 position of the chroman ring was essential for high potency. The (R)-enantiomers consistently showed significantly higher inhibitory activity than their (S)-counterparts. acs.orgmedchemexpress.com

Fluorine Substitution: The presence and position of fluorine atoms on the chroman ring were critical. The 6,8-difluoro substitution pattern, analogous to the 5,7-difluoro pattern in Nepicastat, was found to be optimal for potency. Moving the fluorine atoms to other positions (e.g., 5,7-difluoro) or removing them resulted in a significant loss of activity. acs.orgmedchemexpress.com

Side Chain: The 5-(2-aminoethyl) side chain on the imidazolethione ring was confirmed as the optimal group for interaction with the enzyme's active site. Modifications to this chain, such as altering its length or introducing substituents, generally led to decreased inhibitory potency. acs.orgmedchemexpress.com

Chroman Ring vs. Tetralin Ring: The replacement of the tetralin ring system of Nepicastat with the chroman ring of Etamicastat was the key modification that successfully imparted peripheral selectivity without a significant loss of inhibitory potency against DBH. acs.orgmedchemexpress.com

Table 3: Structure-Activity Relationship (SAR) of Nepicastat Analogues This interactive table summarizes the impact of structural modifications on DBH inhibition.

Modification Area Structural Change Impact on DBH Inhibition Reference
Chiral Center (S)-enantiomer vs. (R)-enantiomer (R)-enantiomer is significantly more potent acs.orgmedchemexpress.com
Aromatic Ring Replacement of tetralin with chroman Maintained high potency, increased peripheral selectivity acs.orgmedchemexpress.com
Aromatic Substitution 6,8-Difluoro on chroman ring Optimal for potency acs.orgmedchemexpress.com
Aromatic Substitution 5,7-Difluoro or no fluorine on chroman Reduced potency acs.orgmedchemexpress.com
Imidazolethione Side Chain 5-(2-aminoethyl) group Optimal for potency acs.orgmedchemexpress.com

Analytical Methodologies for Research Applications

Quantification of (R)-Nepicastat HCl in Biological Matrices (e.g., Plasma, Tissue Homogenates) for Research

Accurate quantification of this compound and similar compounds in biological samples is fundamental for pharmacokinetic and pharmacodynamic studies. The primary technique employed for this purpose is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for measuring drug concentrations in complex biological matrices like plasma and tissue homogenates. creative-proteomics.comfrontiersin.org In studies involving this compound and its analogs, such as etamicastat, LC-MS/MS provides reliable and validated quantification. frontiersin.orgnih.gov

Sample Preparation: The process typically begins with sample collection, such as blood drawn into heparinized tubes. frontiersin.orgnih.gov Plasma is separated by centrifugation at low temperatures (e.g., 4°C) to maintain sample integrity. frontiersin.orgnih.gov To isolate the analyte from interfering substances within the plasma, a protein precipitation step is performed. This often involves adding an organic solvent mixture, like acetonitrile/ethanol, to the plasma sample. nih.govcore.ac.uk The precipitated proteins are then removed by centrifugation. For tissue homogenates, an initial homogenization step is required to release the compound from the tissue matrix before proceeding with similar extraction protocols.

Chromatographic Separation and Detection: The resulting supernatant containing the compound of interest is injected into an HPLC or UHPLC system. nih.govcore.ac.uk The system uses a specific column (e.g., a C8 or C18 reversed-phase column) to separate the compound from other components in the extract. nih.govscielo.org.mx The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer detects and quantifies specific, characteristic fragments of the molecule, ensuring a high degree of certainty in identification and measurement. creative-proteomics.comnih.gov The limit of quantification for nepicastat (B1663631) in plasma has been reported to be 50 ng/ml. frontiersin.org In other research contexts involving nepicastat, LC/MS/MS methods have demonstrated limits of quantification as low as 2.5 ng/ml for other small molecules. google.com

Table 1: Overview of LC-MS/MS Method for this compound Quantification

Step Description Key Parameters/Details
Sample Collection Blood is collected in tubes containing an anticoagulant. Lithium-heparin tubes are commonly used. nih.gov
Plasma Separation Centrifugation of blood samples to separate plasma. ~1500 x g for 10 minutes at 4°C. frontiersin.orgnih.gov
Protein Precipitation Removal of proteins that can interfere with analysis. Addition of acetonitrile/ethanol (50/50, v/v). nih.gov
Extraction Isolation of the analyte from the supernatant. The supernatant is transferred for injection after centrifugation. nih.gov
Chromatography Separation of the analyte using HPLC/UHPLC. Reversed-phase chromatography (e.g., Luna C8 column). nih.gov
Detection Ionization and fragmentation followed by mass spectrometric detection. Triple-stage quadrupole mass spectrometer. nih.gov
Quantification Measurement of the analyte concentration. The lower limit of quantification (LLOQ) for a similar compound, etamicastat, was 5 ng/mL in plasma. nih.gov

In Vitro Enzyme Activity Assays for DBH

To determine the potency and selectivity of this compound, in vitro assays are used to measure its inhibitory effect on dopamine (B1211576) β-hydroxylase (DBH) activity. These assays monitor the enzymatic conversion of a substrate to a product. This compound has been shown to be a potent inhibitor of both bovine and human DBH, with reported IC50 values (the concentration of an inhibitor where the response is reduced by half) of approximately 8.5 nM and 9.0 nM, respectively. medchemexpress.comselleckchem.commedchemexpress.com

Several methods exist for measuring DBH activity:

Chromatography-Based Assays: A common approach uses tyramine (B21549) as the substrate for DBH, which converts it to octopamine (B1677172). researchgate.netnih.gov The reaction is stopped, and the amount of octopamine produced is quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netnih.gov Detection can be achieved via ultraviolet or photodiode array (PDA) detectors. researchgate.netnih.gov These methods offer high sensitivity, capable of measuring product quantities as low as 20 pmol. researchgate.net A solid-phase extraction (SPE) step can be incorporated before the LC separation to purify the sample and remove interfering substances. nih.gov

Radiochemical Assays: These highly sensitive assays utilize a radiolabeled substrate, such as [14C]tyramine. DBH activity is determined by measuring the amount of radioactive product ([14C]octopamine) formed. researchgate.net

Colorimetric and Spectrophotometric Assays: Some assays use a series of reactions that result in a colored product, which can be measured with a spectrophotometer. abbexa.comrndsystems.com One such method involves the use of N,N-Dimethyl-p-phenylenediamine (DMPD), where the reaction can be monitored kinetically by reading the absorbance at a specific wavelength (e.g., 515 nm). rndsystems.com

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the quantitative measurement of DBH protein concentration in biological fluids like serum and plasma. abbexa.com This sandwich ELISA technology uses antibodies to capture and detect the DBH enzyme, with the final color intensity being proportional to the amount of DBH present. abbexa.com

Studies have shown that the inhibition of DBH by nepicastat is reversible and follows a mixed-model inhibition mechanism with respect to the cofactor ascorbate (B8700270). biocrick.com

Table 2: Comparison of In Vitro DBH Activity Assay Methodologies

Assay Type Principle Substrate/Reagent Detection Method Advantages
Chromatography-Based Enzymatic conversion of tyramine to octopamine, followed by chromatographic separation and quantification. researchgate.netnih.gov Tyramine HPLC-UV/PDA researchgate.netnih.gov High sensitivity and specificity; quantitative. creative-proteomics.comnih.gov
Radiochemical Enzymatic conversion of a radiolabeled substrate to a radiolabeled product. researchgate.net [14C]Tyramine Scintillation counting Very high sensitivity. researchgate.net
Colorimetric Enzymatic reaction coupled to a color-producing reaction. rndsystems.com Tyramine, DMPD rndsystems.com Spectrophotometry (e.g., 515 nm) rndsystems.com Suitable for kinetic measurements.
ELISA Immunoassay using specific antibodies to capture and detect the DBH enzyme. abbexa.com Anti-DBH antibodies, TMB substrate Spectrophotometry (e.g., 450 nm) abbexa.com Measures enzyme concentration directly; high throughput. abbexa.com

Biochemical Assays for Catecholamine Measurement in Experimental Systems

The primary pharmacodynamic effect of this compound is the inhibition of DBH, which leads to a decrease in norepinephrine (B1679862) and a subsequent increase in dopamine levels. biocrick.comrndsystems.com Therefore, the ability to accurately measure catecholamines—including dopamine, norepinephrine, and epinephrine (B1671497)—in biological samples is crucial for evaluating the compound's effect.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED is considered a benchmark method for the simultaneous measurement of multiple catecholamines and their metabolites in diverse biological matrices such as plasma, urine, and tissue homogenates (e.g., from the heart, liver, prefrontal cortex, hippocampus, and amygdala). creative-proteomics.comfrontiersin.orgresearchgate.net The technique involves:

Sample Preparation: Catecholamines are first extracted and concentrated from the biological sample, often using an alumina (B75360) extraction method. frontiersin.org

Chromatographic Separation: The extract is injected into an HPLC system, where the different catecholamines are separated on a reversed-phase column.

Electrochemical Detection: As the separated catecholamines elute from the column, they pass through an electrochemical detector. This detector applies a specific voltage that causes the catecholamines to oxidize, generating an electrical current that is proportional to their concentration. oup.com This method is highly sensitive, capable of detecting concentrations in the picomolar to nanomolar range. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity for catecholamine analysis and is increasingly used, especially in clinical diagnostics. creative-proteomics.comoup.com It can distinguish between molecules with very similar structures, which is a significant advantage when analyzing complex biological samples. creative-proteomics.com

Other Analytical Techniques

Fast-Scan Cyclic Voltammetry (FSCV): This electrochemical technique allows for real-time, in vivo measurement of catecholamine release and uptake in specific brain regions of living animals. nih.govacs.org It uses carbon-fiber microelectrodes implanted in the brain to detect rapid changes in neurotransmitter concentrations with high temporal (subsecond) and spatial (submillimeter) resolution. nih.govacs.org

Fluorometric and Spectrophotometric Methods: While largely superseded by chromatographic techniques, these older methods were traditionally used to measure urinary catecholamines and their metabolites, such as vanillylmandelic acid. researchgate.net

Radioenzymatic Assays: These assays use the enzyme catechol-O-methyltransferase (COMT) to transfer a radioactive methyl group to the catecholamines, allowing for their quantification. nih.gov

Table 3: Summary of Biochemical Assays for Catecholamine Measurement

Method Sample Types Principle Key Features
HPLC-ED Plasma, Urine, Tissue Homogenates creative-proteomics.comfrontiersin.org Chromatographic separation followed by electrochemical detection of oxidation current. oup.com Gold standard for research; high sensitivity; measures multiple analytes simultaneously. creative-proteomics.com
LC-MS/MS Plasma, Urine creative-proteomics.comoup.com Chromatographic separation followed by mass-to-charge ratio detection. creative-proteomics.com High specificity and sensitivity; robust for complex samples. creative-proteomics.com
FSCV Brain Tissue (in vivo) nih.govacs.org Electrochemical detection of oxidation current at a carbon-fiber microelectrode. nih.gov Real-time measurement in specific brain regions; high temporal and spatial resolution. nih.govacs.org
Radioenzymatic Assay Plasma, Urine nih.gov Enzymatic transfer of a radiolabel to catecholamines. nih.gov Highly sensitive but involves radioactive materials.

Future Directions and Unexplored Research Avenues

Identification of Novel Molecular Targets for (R)-Nepicastat HCl

While the principal mechanism of this compound is the inhibition of DBH, which catalyzes the conversion of dopamine (B1211576) to norepinephrine (B1679862), recent findings suggest that its biological effects may not be exclusively linked to this action. researchgate.netmdpi.com The exploration of alternative molecular targets is a critical research avenue that could redefine its therapeutic scope.

A recent study has provided compelling evidence that nepicastat (B1663631) interacts with and inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. mdpi.comresearchgate.netnih.gov The inhibition of AChE was observed to be concentration-dependent. mdpi.com This finding is significant as AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, suggesting a potential new therapeutic indication for nepicastat or its derivatives. researchgate.net The same study also noted weak antimicrobial activity against certain bacterial strains, another unexpected biological effect that warrants further investigation. mdpi.comresearchgate.netnih.gov

Beyond direct off-target binding, the downstream consequences of sustained DBH inhibition represent an indirect pathway to novel molecular modulation. The intended pharmacological action of this compound elevates dopamine levels in tissues where it is administered. rndsystems.commedchemexpress.com This elevation can, in turn, influence a host of dopamine-receptor-mediated signaling pathways, potentially leading to neuroplastic or systemic changes that are not directly related to norepinephrine reduction. Furthermore, studies in hypertensive rats have shown that nepicastat administration can lead to an infiltration of macrophages and B cells in the heart, indicating a potential interaction with the immune system that is not fully understood. researchgate.netbiorxiv.org

Table 1: Identified and Potential Novel Molecular Targets for this compound
Target TypeSpecific Target/PathwayImplication/Area for ExplorationReference
Direct Off-Target Acetylcholinesterase (AChE)Potential for treating neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.netnih.govresearchgate.net
Direct Off-Target Microbial TargetsInvestigation of antimicrobial properties and spectrum. mdpi.comresearchgate.netnih.gov
Indirect/Downstream Dopaminergic PathwaysComprehensive analysis of long-term effects of increased dopamine tone. rndsystems.commedchemexpress.com
Indirect/Downstream Immune Cell ModulationUnderstanding the mechanism behind macrophage and B cell infiltration and its relevance in cardio-immunology. researchgate.netbiorxiv.org

Investigation of New Preclinical Disease Models

The established effects of this compound on catecholamine balance and its newly identified molecular interactions open the door to testing its efficacy in a variety of new preclinical disease models.

The finding of AChE inhibition strongly supports the investigation of this compound in models of Alzheimer's disease . mdpi.comresearchgate.net Research could focus on whether it can mitigate cognitive decline, reduce amyloid plaque formation, or modulate neuroinflammation, which are hallmarks of the disease.

Additionally, nepicastat has been shown to enhance the analgesic effects of morphine and attenuate the development of tolerance in animal models. mdpi.comresearchgate.netnih.gov This suggests a potential role in chronic pain management , either as an adjunct therapy to opioids to reduce required doses and limit tolerance, or as a standalone agent for specific types of neuropathic pain.

While studies in a model of pressure overload-induced right ventricular failure did not show beneficial effects, this exploration into cardiac remodeling beyond hypertension and chronic heart failure was itself a novel application. nih.govnih.govresearchgate.net Further investigation into different models of heart disease, perhaps focusing on the observed immune cell infiltration, may yet yield positive results. researchgate.netbiorxiv.org The compound's ability to modulate the sympathetic nervous system also suggests potential utility in other stress-related and psychiatric disorders beyond PTSD.

Table 2: Potential New Preclinical Disease Models for this compound
Disease AreaPreclinical ModelRationale for InvestigationReference
Neurodegeneration Alzheimer's Disease ModelsInhibition of acetylcholinesterase (AChE). mdpi.comresearchgate.net
Pain Management Models of Chronic/Neuropathic PainEnhancement of morphine analgesia and attenuation of tolerance. mdpi.comresearchgate.netnih.gov
Cardiology Models of Inflammatory Cardiac ConditionsObserved infiltration of macrophages and B cells in cardiac tissue. researchgate.netbiorxiv.org
Infectious Disease Models of Viral Infection (e.g., HCV)Observed impact on Hepatitis C Virus replication in cell culture. researchgate.net

Development of Advanced Analogues with Tuned Pharmacological Profiles

The development of advanced analogues of this compound offers a promising strategy to optimize its therapeutic index. The goal is to design new chemical entities with improved potency, selectivity, pharmacokinetics, or a combination of desired activities. For instance, this compound is known to cross the blood-brain barrier, which is beneficial for treating central nervous system disorders but can cause undesired central effects when targeting peripheral conditions like hypertension. nih.govsci-hub.se

This has led to the development of analogues like Etamicastat , a peripherally selective DBH inhibitor, which reduces norepinephrine in peripheral organs without affecting brain levels, thereby avoiding central side effects. sci-hub.se This demonstrates the feasibility of tuning the pharmacological profile through chemical modification.

Future medicinal chemistry efforts could focus on:

Enhancing Peripheral Selectivity: Further refining the structure to minimize blood-brain barrier penetration for cardiovascular applications.

Dual-Target Ligands: Intentionally designing analogues that potently inhibit both DBH and AChE. Such a molecule could offer a synergistic approach to treating conditions with both catecholaminergic and cholinergic dysregulation, such as certain aspects of dementia.

Improving Metabolic Stability: Creating analogues with a longer half-life to allow for less frequent dosing.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond a "one-target, one-drug" paradigm, integrating systems biology approaches is essential for a holistic understanding of this compound's mechanism of action. researchgate.net These technologies can map the complex network of biological changes induced by the drug.

Transcriptomics: As demonstrated in studies of Toxoplasma gondii infection, transcriptome analysis can identify the downregulation of the DBH gene itself in response to a stimulus. nih.govbiorxiv.org Applying this to cells or tissues treated with this compound could reveal compensatory changes in the expression of a wide array of genes, uncovering entire signaling pathways that are modulated by the drug. nih.gov

Proteomics: Global analysis of protein expression can identify changes that are not apparent at the transcript level. Proteomic studies of the adrenal gland, a key site of catecholamine synthesis, have been used to create a comprehensive protein landscape. researchgate.net Similar analyses in response to nepicastat could identify novel protein targets or downstream effectors and have been proposed to find co-targets for cardiac hypertrophy. researchgate.net

Metabolomics: This approach provides a direct functional readout of the physiological state of a cell or organism. Non-targeted metabolomic profiling has been used to identify alterations in lipid metabolism and immune pathways in response to drug administration. researchgate.net For this compound, metabolomics would not only confirm the expected decrease in norepinephrine and increase in dopamine but could also reveal unexpected shifts in other metabolic networks. researchgate.net

By integrating these "omics" datasets, researchers can construct network pharmacology models to visualize the drug's impact, generate new hypotheses, and identify predictive biomarkers for therapeutic response. researchgate.net

Q & A

Q. What is the primary mechanism of action of (R)-Nepicastat HCl, and how is it validated experimentally?

this compound selectively inhibits dopamine β-hydroxylase (DBH), the enzyme that converts dopamine (DA) to noradrenaline (NA). This is demonstrated via in vitro assays using purified bovine and human DBH, where this compound shows IC50 values of 25.1 nM and 18.3 nM, respectively . In vivo validation involves measuring NA and DA levels in tissues (e.g., adrenal gland, prefrontal cortex) using high-performance liquid chromatography (HPLC). For example, in PTSD-induced mice, this compound reduced adrenal gland NA by 47% and increased DA by 4.48-fold (Cohen’s d = 4.48) .

Q. What experimental models are suitable for studying this compound’s effects on catecholamine modulation?

Preclinical models include:

  • Rodent PTSD models : Mice subjected to electric shocks show reduced freezing behavior and anxiety-like responses (e.g., elevated plus maze) after treatment, with plasma NA levels decreasing by 52% .
  • Spontaneously hypertensive rats (SHRs) : Used to assess cardiovascular effects, where this compound reduces mesenteric artery NA by 88% and increases DA by 646% .
  • Operant reward paradigms : Rats trained to self-administer cocaine or chocolate-flavored drinks demonstrate reduced reward-seeking behavior post-treatment .

Q. How is DBH activity quantified in in vivo studies?

DBH activity is measured via:

  • Tissue homogenate assays : Adrenal gland homogenates are incubated with a substrate (e.g., tyramine), and NA production is quantified using ELISA or fluorometric methods. In mice, this compound reduced adrenal DBH activity by 2.58-fold (Cohen’s d = 2.58) at day 7 post-treatment .
  • Plasma catecholamine ratios : The DA/NA ratio serves as a proxy for DBH inhibition. In dogs, this compound increased this ratio by 96% in the cerebral cortex .

Advanced Research Questions

Q. How do researchers reconcile contradictory behavioral and biochemical data in this compound studies?

Example: In PTSD models, this compound reduced anxiety-like behavior (e.g., fewer open-arm entries in elevated plus maze) but did not alter locomotor activity (total distance traveled: p = 0.3467) . This suggests that DBH inhibition selectively modulates stress responses without nonspecific motor effects. Methodological considerations:

  • Use sham controls to isolate PTSD-specific effects.
  • Employ time-course analyses (e.g., 7 vs. 12 days post-treatment) to track dynamic changes in DBH activity and catecholamine levels .

Q. What experimental designs address the enantiomeric specificity of this compound?

The R-enantiomer is 2–3-fold more potent than the S-enantiomer (RS-25560-198) in inhibiting DBH . Key approaches:

  • Chiral separation : HPLC with chiral columns to verify enantiomer purity.
  • Comparative dose-response : In SHRs, 30 mg/kg this compound reduced NA by 47% in mesenteric arteries, whereas the S-enantiomer required 60 mg/kg for similar effects .
  • Receptor profiling : Screen against 12 enzymes and 13 neurotransmitter receptors to confirm selectivity (e.g., negligible affinity for α2-adrenergic receptors) .

Q. How can translational challenges be addressed when extrapolating this compound results from rodents to humans?

  • Pharmacokinetic bridging : Measure plasma concentrations (e.g., 10,046 ± 767 ng/mL in mice 1h post-dose) and adjust for species-specific metabolic rates .
  • Behavioral homology : Use analogous endpoints (e.g., cocaine craving in humans vs. lever pressing in rats). Clinical trials show this compound reduces cocaine-induced subjective effects (e.g., "high") without altering cocaine pharmacokinetics .
  • Biomarker validation : Correlate plasma DA/NA ratios with clinical outcomes (e.g., reduced relapse rates) .

Q. What methodologies are used to assess this compound’s impact on reward pathways?

  • Progressive ratio (PR) schedules : Rats self-administering cocaine or food rewards under PR schedules show dose-dependent reductions in breakpoints (e.g., 30 mg/kg reduced cocaine-seeking by 60%) .
  • Reinstatement models : Cue- or stress-induced relapse is measured post-extinction. This compound blocks yohimbine-induced reinstatement of cocaine seeking (p < 0.01 vs. placebo) .
  • Microdialysis : Monitor prefrontal cortex DA levels in real-time; this compound increases extracellular DA by 7.39-fold (Cohen’s d = 7.39) .

Methodological Considerations

Q. How are potential confounders controlled in in vivo studies?

  • Dose timing : Administer this compound 1h before behavioral tests to align with peak plasma concentrations .
  • Vehicle controls : Use saline or DMSO to account for solvent effects on locomotor activity .
  • Blinding : Double-blind protocols in clinical trials (e.g., cocaine use disorder studies) to minimize bias .

Q. What statistical approaches are optimal for analyzing this compound data?

  • Cohen’s d : Report effect sizes for behavioral and biochemical changes (e.g., d = 1.90 for reduced arm entries in PTSD mice) .
  • Mixed-effects models : Account for repeated measures in longitudinal studies (e.g., 15-day dog trials) .
  • Bonferroni correction : Adjust for multiple comparisons in catecholamine panels (e.g., NA, AD, DA in adrenal gland and plasma) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.